molecular formula C21H14Cl2N2O3S B2828732 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide CAS No. 476367-39-2

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide

Cat. No.: B2828732
CAS No.: 476367-39-2
M. Wt: 445.31
InChI Key: WVMCQHGNZXPBOH-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a benzodioxole group linked to a multi-substituted thiophene core and a 2,5-dichlorobenzamide moiety, a structure suggestive of potential bioactivity. Its core value lies in its use as a key screening compound in early-stage drug discovery projects. Research Applications and Value: This chemical is intended for research use only and is a vital tool for scientists. Its primary applications include use as a standard in analytical method development, a building block in medicinal chemistry for structure-activity relationship (SAR) studies, and a candidate molecule in high-throughput screening (HTS) assays. Researchers can utilize it to explore its interactions with various biological targets, such as kinases, GPCRs, and other enzymes, to identify potential novel therapeutic pathways. Its complex structure, incorporating a thiophene and benzodioxole, makes it a valuable compound for investigating new chemical space in oncology, neuroscience, and inflammation research. Mechanism of Action: The specific mechanism of action for this compound is currently undefined and requires empirical determination. Based on the known activities of analogous compounds, it may function as a protein kinase inhibitor or a receptor modulator. For instance, related benzodioxole-containing molecules have been characterized as potent inverse agonists for receptors like the C5a receptor (C5aR) . The exact biochemical target and inhibitory or activational potency of this compound must be confirmed through dedicated biological assays.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c1-11-15(9-24)21(25-20(26)14-8-13(22)3-4-16(14)23)29-19(11)7-12-2-5-17-18(6-12)28-10-27-17/h2-6,8H,7,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMCQHGNZXPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide is a complex organic compound notable for its unique structural components, which include a benzo[d][1,3]dioxole moiety and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various natural products and pharmaceuticals, this component contributes to the compound's potential biological activity.
  • Thiophene ring : Associated with various pharmacological effects, including antioxidant and anticancer activities.
  • Dichlorobenzamide group : The presence of chlorine atoms may enhance the lipophilicity and biological activity of the compound.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H18Cl2N2O3S
Molecular Weight442.37 g/mol

Anticancer Properties

Research indicates that compounds with similar structural features have shown significant anticancer activities. For instance, derivatives of benzo[d][1,3]dioxole have been evaluated for their effects on various cancer cell lines. In studies involving related compounds:

  • Inhibition of Cell Proliferation : Compounds with benzo[d][1,3]dioxole moieties have demonstrated potent growth inhibitory effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells.
  • Mechanism of Action : The anticancer activity is often linked to the modulation of reactive oxygen species (ROS) levels, which can induce apoptosis in tumor cells. For example, certain derivatives have been shown to increase superoxide dismutase activity while decreasing catalase activity, leading to enhanced oxidative stress in cancer cells.

Antimicrobial Activity

The presence of the thiophene ring in this compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit:

  • Broad-spectrum Antimicrobial Effects : Studies have indicated that thiophene-containing compounds can inhibit the growth of various bacterial strains.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Compounds containing benzo[d][1,3]dioxole derivatives have been reported to exhibit:

  • Inhibition of Pro-inflammatory Cytokines : Certain analogs have shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Activity :
    • A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. Some derivatives showed over 90% inhibition compared to control treatments.
    • Reactive oxygen species were implicated in mediating cell death through apoptosis pathways.
  • Antimicrobial Evaluation :
    • Thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
  • Anti-inflammatory Assessment :
    • In vivo studies demonstrated that compounds with similar structures could significantly reduce paw edema in rat models induced by carrageenan.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals ()

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Shares a benzamide backbone but lacks the thiophene and benzo[d][1,3]dioxole groups. Its ethoxymethoxy substituent enhances solubility, whereas the dichlorophenyl group in the target compound may improve lipophilicity and membrane penetration .
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Contains a pyridine ring instead of thiophene, with fluorine substituents for increased herbicidal activity. The absence of a benzo[d][1,3]dioxole group reduces steric hindrance compared to the target compound .

Pharmaceutical Analogues ()

  • Compound 55 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide) : Features a thiazole ring and cyclopropanecarboxamide group. The benzo[d][1,3]dioxole moiety is conserved, but the 3-chloro-4-methoxybenzoyl substituent may alter target selectivity compared to the dichlorobenzamide in the target compound .

Key Research Findings and Limitations

  • Structural Flexibility : The benzo[d][1,3]dioxole-thiophene scaffold in the target compound allows for modular substitution, enabling tuning of electronic and steric properties for specific targets .
  • Synthetic Challenges : Instability of intermediates (e.g., diamines in ) may necessitate in-situ use, as seen in related benzamide syntheses .
  • Knowledge Gaps: No direct biological data or crystallographic information (e.g., Mercury CSD analysis in ) are available for the target compound, limiting mechanistic insights .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling benzo[d][1,3]dioxole derivatives with thiophene intermediates. Key steps include:

  • Thiophene core formation : Use cyano and methyl substituents to stabilize the thiophene ring during cyclization .
  • Amide bond formation : Employ coupling agents like EDC/HOBt or chloroacetyl chloride with triethylamine as a base in solvents such as dioxane or DMF .
  • Yield optimization : Adjust reaction time (12–24 hrs), temperature (20–80°C), and solvent polarity (DMF for polar intermediates) .
    • Data Table :
StepReagents/ConditionsYield Range
CyclizationKnoevenagel condensation, 60°C45–60%
AmidationChloroacetyl chloride, Et₃N, DMF70–85%

Q. How is the compound characterized for purity and structural confirmation?

  • Methodology :

  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (ESI+ mode) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer) across structurally similar compounds?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace benzo[d][1,3]dioxole with phenyl or thiadiazole) and compare bioassay results .
  • Target profiling : Use kinase inhibition assays or receptor-binding studies to identify off-target interactions .
    • Data Table :
Compound ModificationObserved ActivityReference
Benzo[d][1,3]dioxoleAnticonvulsant (ED₅₀ = 15 mg/kg)
Thiadiazole substitutionAnticancer (IC₅₀ = 8 µM)

Q. How do computational models predict the compound’s pharmacokinetics, and what experimental validation is required?

  • Methodology :

  • In silico modeling : Use SwissADME or pkCSM to predict logP (2.1–3.5), BBB permeability (low), and CYP450 inhibition .
  • Validation : Conduct in vitro metabolic stability assays (microsomal incubation) and in vivo PK studies (rodent plasma half-life measurement) .

Q. What are the key challenges in scaling up synthesis without compromising bioactivity?

  • Methodology :

  • Process optimization : Replace hazardous solvents (e.g., DMF with THF) and reduce chromatographic purification via crystallization .
  • Stability testing : Monitor degradation under stress conditions (heat, light, pH) using accelerated stability protocols .

Contradiction Analysis & Mechanistic Insights

Q. Why do in vitro and in vivo bioassay results diverge for this compound?

  • Methodology :

  • Solubility adjustment : Use co-solvents (e.g., PEG-400) to enhance bioavailability in animal models .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS after hepatic microsome incubation .

Q. How do electronic effects of substituents (e.g., cyano vs. methyl) influence reactivity in downstream derivatization?

  • Methodology :

  • DFT calculations : Analyze electron-withdrawing (cyano) vs. electron-donating (methyl) effects on electrophilic aromatic substitution .
  • Experimental validation : Compare reaction rates in nitration or halogenation reactions .

Analytical & Biological Challenges

Q. What advanced techniques address low solubility in biological assays?

  • Methodology :

  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (50–200 nm) using solvent evaporation .
  • Co-crystallization : Screen with succinic acid or cyclodextrins to improve aqueous solubility .

Q. How is the compound’s biological target identified, and what orthogonal assays confirm specificity?

  • Methodology :

  • Chemoproteomics : Use affinity-based probes (biotinylated derivatives) for pull-down assays and MS-based target identification .
  • CRISPR-Cas9 knockout : Validate target relevance in cell lines with gene-edited receptors .

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